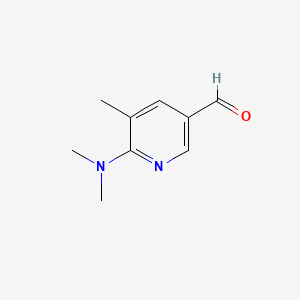
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Dimethylamino)-5-methylpyridine-3-carbaldehyde (DMPCC) is an organic compound belonging to the pyridine-3-carbaldehyde class of compounds. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. DMPCC has been extensively studied for its various applications, and its ability to act as a catalyst in various reactions.
Applications De Recherche Scientifique
Biogenic Amine Detection
This compound has been utilized in the development of ratiometric fluorescent probes for the detection of biogenic primary amines with nanomolar sensitivity. Such probes are crucial for identifying biogenic amines (BAs) which are significant in biological processes and food quality control. The ability to detect BAs at very low concentrations is important for health monitoring and preventing food poisoning .
Fluorescence Spectroscopy
The compound’s structure allows it to be part of fluorescent sensors, particularly for the detection of small molecules like amines. This application is advantageous over traditional chromatography techniques due to its faster and more sensitive detection capabilities. It’s especially useful in fluorescence-based detection systems for its superior sensitivity and ease of applicability .
Medicinal Chemistry
In medicinal chemistry, the compound can serve as a precursor or a structural motif for synthesizing chalcones. Chalcones are known for their wide range of therapeutic activities, including anticancer, antioxidant, anti-inflammatory, and cardiovascular activities. The presence of substituents like the dimethylamino group in the compound can significantly influence the biological activity and medicinal properties of chalcones .
Propriétés
IUPAC Name |
6-(dimethylamino)-5-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-8(6-12)5-10-9(7)11(2)3/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNVCWYUIDKHSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

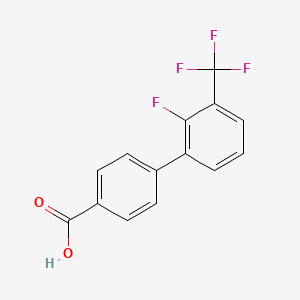
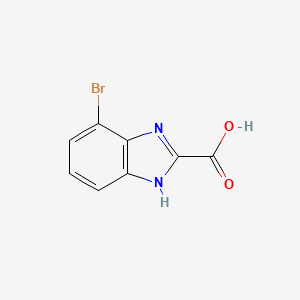

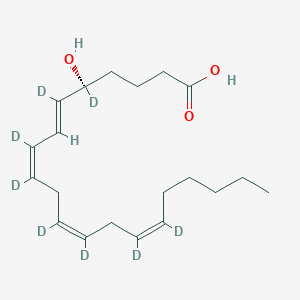
![2-[2-(Bromomethyl)phenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B593936.png)


![1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B593942.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide](/img/no-structure.png)



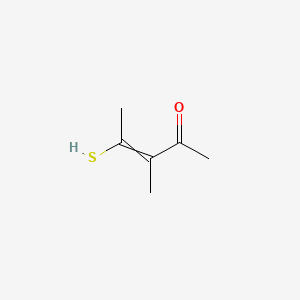
![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)